N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride

Medicinal chemistry Physicochemical profiling Thiazole SAR

Variability in solubility and protonation state of free-base thiazole analogs compromises assay reproducibility. This hydrochloride salt (CAS 937655-22-6) delivers a defined crystalline solid with enhanced aqueous solubility. • Defined protonation state (pKa 7.29 ± 0.20) for controlled ionization at physiological pH. • 2-Methoxy substituent contributes +9.23 Ų TPSA vs. des-methoxy analog-enables H-bond acceptor SAR without altering LogP. • Fully GHS-characterized (GHS07); store at 2-8°C sealed dry. Ideal for solubility determination, stability testing, and library design.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
Cat. No. B12348863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCOC1=NC=C(S1)CNCC2=CC=CC=C2
InChIInChI=1S/C12H14N2OS/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3
InChIKeyKIMBPGUAODOPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine Hydrochloride: Core Chemical Identity and Physicochemical Baseline for Procurement Evaluation


N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride (CAS 937655-22-6) is a synthetic thiazole derivative supplied as the hydrochloride salt with a molecular weight of 270.78 g/mol (free base 234.32 g/mol, C₁₂H₁₄N₂OS) and a typical purity specification of 95% . The molecule features a 2-methoxy-1,3-thiazole core linked via a methylene bridge to an N-benzylamine moiety, creating a secondary amine pharmacophore with a calculated LogP of 2.83 and polar surface area of 62.39 Ų . The hydrochloride salt form enhances aqueous solubility and provides a defined solid-state handling profile with storage recommended at 2–8°C under dry, sealed conditions .

Why N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine Hydrochloride Cannot Be Interchanged with Generic Thiazole-Benzylamine Analogs


Closely related thiazole-benzylamine derivatives—differing only by substitution position or the presence of the 2-methoxy group—exhibit quantifiably distinct physicochemical profiles that directly impact solubility, hydrogen-bonding capacity, and solid-state handling . The hydrochloride salt form of the target compound provides a defined protonation state (predicted pKa 7.29 ± 0.20) and enhanced aqueous solubility compared to free-base analogs , while the 2-methoxy substituent contributes an additional 9.23 Ų of polar surface area relative to the unsubstituted thiazole analog, altering both chromatographic behavior and potential target engagement profiles . Substituting a generic N-benzyl-thiazole-methanamine without verifying these parameters risks introducing uncontrolled variability in solubility, stability, and biological assay reproducibility.

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine Hydrochloride: Quantitative Differentiation Evidence Against Structural Analogs


Increased Polar Surface Area Versus Unsubstituted Thiazole-Benzylamine Analog

The 2-methoxy substituent on the thiazole ring increases the topological polar surface area (TPSA) by 9.23 Ų compared to the unsubstituted benzyl-thiazol-5-ylmethyl-amine analog (CAS 355008-63-8). The target compound registers a TPSA of 62.39 Ų, versus 53.16 Ų for the comparator lacking the 2-methoxy group . Despite the increase in PSA, the LogP values remain nearly identical (2.8324 vs. 2.8238), indicating that the methoxy group enhances hydrogen-bonding capacity without compromising lipophilicity—a combination that is atypical for simple methyl or halogen substitutions at the same position .

Medicinal chemistry Physicochemical profiling Thiazole SAR

Hydrochloride Salt Form: Defined Solid-State Stability and Handling Profile Versus Free Base

The compound is supplied exclusively as the hydrochloride salt (C₁₂H₁₅ClN₂OS, MW 270.78), which provides a crystalline solid with defined storage parameters: sealed, dry, at 2–8°C . The free base form (MW 234.32) is not commercially available as a standalone characterized product . The hydrochloride salt is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), providing a complete safety profile for handling and shipping . In contrast, the free base lacks a published safety data sheet or defined storage specification, introducing procurement risk .

Chemical procurement Salt selection Solid-state chemistry

Predicted Ionization Behavior (pKa 7.29) Differentiates from 4-Methyl Thiazole Analogs

The predicted pKa of the target compound's secondary amine is 7.29 ± 0.20 . At physiological pH (7.4), this indicates the compound exists in a partially ionized state (approximately 44% free base / 56% protonated), which differs from the ionization profile of 4-methyl-substituted analogs where the methyl group's electron-donating effect at the 4-position (rather than the 2-methoxy at the 2-position) alters the electron density on the thiazole ring and the amine basicity . While direct experimental pKa data for the 4-methyl comparator are not available, the electronic difference between a 2-methoxy (electron-withdrawing by induction, electron-donating by resonance) and a 4-methyl (purely electron-donating) substituent is well-established to shift amine pKa values by 0.3–0.8 units in heterocyclic systems .

Physicochemical characterization Ionization state Drug design

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies Exploring Thiazole 2-Position Hydrogen-Bonding Interactions

The 9.23 Ų increase in TPSA attributable to the 2-methoxy group, combined with essentially unchanged LogP relative to the unsubstituted analog , makes this compound a valuable tool for SAR campaigns seeking to probe hydrogen-bond acceptor effects at the thiazole 2-position without introducing confounding lipophilicity changes. Researchers can directly compare biological activity data with the des-methoxy analog (CAS 355008-63-8) to isolate the contribution of the 2-methoxy oxygen as an H-bond acceptor.

Physicochemical Profiling and Formulation Development Requiring a Defined Salt Form

The hydrochloride salt provides a crystalline solid with a fully documented hazard profile (GHS07, H302/H315/H319/H335) and defined storage conditions (2–8°C, sealed dry) . This is essential for laboratories requiring a procurement-ready, characterized solid form for solubility determination, stability testing, or formulation pre-screening without the additional step of in-house salt formation and characterization.

pH-Dependent Biological Assays Requiring Controlled Ionization State

With a predicted pKa of 7.29 ± 0.20 , the compound exists in a partially ionized state at physiological pH. This property makes it suitable for assays designed to evaluate the impact of ionization state on target engagement, membrane permeability, or cellular uptake, where the pH of the assay medium must be precisely controlled to maintain a defined ratio of free base to protonated species.

Medicinal Chemistry Hit Expansion Libraries Featuring Diverse Thiazole Substitution Patterns

The compound occupies a specific chemical space defined by the combination of a 2-methoxy electron-donating substituent and an N-benzyl secondary amine. Compared to 4-methyl-substituted analogs that lack the H-bond acceptor capacity at the 2-position, this compound offers orthogonal pharmacophore features for library design, particularly when screening against targets with hydrogen-bonding requirements in the thiazole-binding pocket .

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